(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate
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Overview
Description
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate is a complex organic compound featuring a thiophene ring, an acetamido group, and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate typically involves the condensation of 2-acetamidothiophene-3-carbaldehyde with hydrazine acetate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of 2-acetamidothiophene-3-carbaldehyde followed by its reaction with hydrazine acetate. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-acetamidothiophene: A precursor in the synthesis of the compound.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Hydrazine derivatives: Compounds containing the hydrazine moiety with varying functional groups.
Uniqueness
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11N3O3S |
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Molecular Weight |
241.27 g/mol |
IUPAC Name |
[(2Z)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazinyl] acetate |
InChI |
InChI=1S/C9H11N3O3S/c1-6(13)11-9-8(3-4-16-9)5-10-12-15-7(2)14/h3-5,12H,1-2H3,(H,11,13)/b10-5- |
InChI Key |
ACIZQLKEMJWYNL-YHYXMXQVSA-N |
Isomeric SMILES |
CC(=O)NC1=C(C=CS1)/C=N\NOC(=O)C |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C=NNOC(=O)C |
Origin of Product |
United States |
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